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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Folch method, first described by Folch, Lees, and Sloane Stanley in 1957, is

a cornerstone technique for the total extraction of lipids from biological tissues.[1][2] It relies on

a monophasic solvent system of chloroform and methanol (2:1, v/v) to solubilize lipids from a

homogenized tissue sample.[2][3] Subsequent washing with an aqueous salt solution induces a

phase separation, resulting in a lower chloroform phase containing the purified lipids and an

upper aqueous phase containing non-lipid contaminants.[2][4]

Hydroxy fatty acids (HFAs) are a class of oxidized lipids that play significant roles in signaling

pathways related to inflammation and metabolic diseases. Due to their increased polarity from

the hydroxyl group, their efficient extraction requires careful optimization of the standard lipid

extraction protocols. This document provides a detailed protocol for the Folch extraction

method adapted for the recovery of hydroxy fatty acids from tissues, along with troubleshooting

guidelines and key procedural data.

Experimental Protocols
I. Materials and Reagents

Solvents:

Chloroform (CHCl₃), analytical or HPLC grade. Note: Dichloromethane can be used as a

less toxic alternative.[1][3]
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Methanol (MeOH), analytical or HPLC grade.

Washing Solution:

0.9% Sodium Chloride (NaCl) solution (w/v) in ultrapure water.[1][5]

Antioxidant (Optional but Recommended):

Butylated hydroxytoluene (BHT) solution: 0.01% (w/v) in the chloroform/methanol mixture

to prevent oxidation of polyunsaturated fatty acids.[6]

Equipment:

Homogenizer (e.g., rotor-stator or sonicator on ice).[5][7]

Glass centrifuge tubes with PTFE-lined caps.[5]

Orbital shaker.[1]

Centrifuge (capable of 2000 x g).[5]

Glass Pasteur pipettes.[5]

Rotary evaporator or nitrogen evaporation system.[1][8]

Vortex mixer.

Analytical balance.

II. Detailed Step-by-Step Methodology
1. Sample Preparation and Homogenization: a. Accurately weigh approximately 1 gram of fresh

or frozen tissue.[5] Record the weight. b. Place the tissue sample into a glass homogenizer

tube. c. Add 20 mL of a cold chloroform:methanol (2:1, v/v) mixture. This creates a solvent-to-

sample ratio of 20:1.[1][8] For high-fat tissues, increasing this ratio to 30:1 may improve yield.

[5] d. If using an antioxidant, ensure it is pre-dissolved in the solvent mixture. e. Thoroughly

homogenize the tissue in the solvent mixture until a uniform suspension is achieved.[5] For
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tough tissues, sonication on ice is recommended to improve lipid release.[5][7] The method of

tissue disruption can significantly affect the final concentration of extracted lipids.[1][3]

2. Lipid Extraction: a. Transfer the homogenate to a glass centrifuge tube with a PTFE-lined

cap. b. Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature to

ensure thorough extraction.[1][8] For certain tissues like liver, longer shaking (2 hours) followed

by incubation (12 hours) can improve recoveries.[1]

3. Phase Separation (Washing): a. Add 4 mL (0.2 volumes) of the 0.9% NaCl solution to the

homogenate.[1][8] The final ratio of chloroform:methanol:water should be approximately 8:4:3

(v/v/v).[5] b. Cap the tube securely and vortex the mixture for 30 seconds to ensure thorough

mixing.[5] c. Centrifuge the tube at 2000 x g for 10 minutes at room temperature to facilitate the

separation of the two phases.[5]

4. Collection of the Lipid-Containing Phase: a. Following centrifugation, two distinct phases will

be visible: a lower organic phase (chloroform, containing the lipids) and an upper aqueous

phase (methanol/water, containing non-lipid contaminants).[5][9] A layer of precipitated protein

may be visible at the interface. b. Using a clean glass Pasteur pipette, carefully aspirate and

discard the upper aqueous phase.[5] Be careful not to disturb the interface or the lower phase.

c. Collect the lower chloroform phase and transfer it to a clean, pre-weighed glass tube.[5]

5. Solvent Evaporation: a. Dry the collected chloroform phase under a gentle stream of

nitrogen or using a rotary evaporator.[1][8] Avoid evaporating to complete dryness to prevent

lipid oxidation. b. The resulting lipid film can be redissolved in a small, precise volume of

chloroform or another suitable solvent for storage and downstream analysis, such as Liquid

Chromatography-Mass Spectrometry (LC-MS). c. For storage, flush the tube with nitrogen gas

and store at -20°C or -80°C.[10]

Data Presentation
Table 1: Summary of Key Reagent Volumes and Ratios
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Parameter Standard Protocol Value Notes

Tissue Weight ~1.0 g
Can be scaled down, but

maintain ratios.

Solvent-to-Sample Ratio 20:1 (v/v/w)
20 mL of solvent mix per 1 g of

tissue.[1]

Chloroform:Methanol Ratio 2:1 (v/v)
The standard ratio for the

Folch method.[2]

Wash Solution Volume 0.2 volumes of total solvent
4 mL of 0.9% NaCl for 20 mL

of solvent.[1]

Final Solvent Ratio (approx.)
8:4:3

(Chloroform:Methanol:Water)

Optimal for biphasic

separation.[5]

Lower (Lipid) Phase Volume ~60% of total volume Contains the purified lipids.[4]

Table 2: Troubleshooting Guide for Folch Extraction
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Issue Potential Cause(s) Suggested Solution(s)

Low Lipid Yield

- Incomplete tissue

homogenization. - Insufficient

solvent volume for the sample

size. - Incomplete collection of

the lower chloroform phase.

- Re-homogenize the tissue

pellet after the initial extraction.

[5] - Increase the solvent-to-

sample ratio (e.g., to 30:1).[5] -

Carefully aspirate the entire

lower phase.

Formation of an Emulsion - Incorrect solvent ratios.

- Ensure the final

chloroform:methanol:water

ratio is approximately 8:4:3

(v/v/v).[5] - Add more

chloroform and/or methanol to

break the emulsion.[5]

Contamination with Non-Lipids

- Incomplete phase separation.

- Aspiration of the upper phase

or protein interface.

- Ensure adequate

centrifugation time and speed.

- Perform an optional second

wash of the interface with a

methanol:water (1:1) solution.

[1][5]

Degradation of Hydroxy FAs

- Oxidation during the

procedure. - Hydrolysis due to

enzymatic activity.

- Add an antioxidant like BHT

to the extraction solvent.[6] -

Keep samples on ice during

homogenization and work

quickly. Ensure methanol is

added promptly to deactivate

lipases.[11]

Visualizations
Experimental Workflow Diagram
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1. Sample Preparation

2. Extraction & Phase Separation

3. Collection & Analysis

Weigh ~1g Tissue

Homogenize in 20mL
Chloroform:Methanol (2:1)

Agitate for 20 min

Add 4mL 0.9% NaCl
& Vortex

Centrifuge
(2000 x g, 10 min)

Aspirate Upper
Aqueous Phase

Collect Lower
Chloroform Phase

Evaporate Solvent
(Nitrogen Stream)

Redissolve for
LC-MS Analysis

Click to download full resolution via product page

Caption: Workflow for the Folch extraction of hydroxy fatty acids.
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Phase Separation Diagram
Caption: Illustration of biphasic separation in the Folch method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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